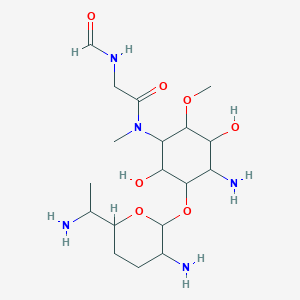

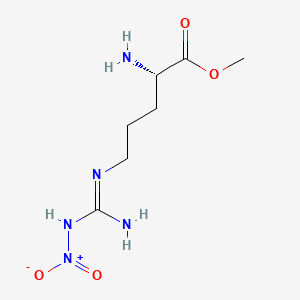

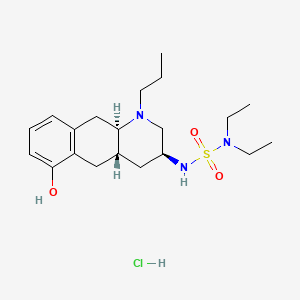

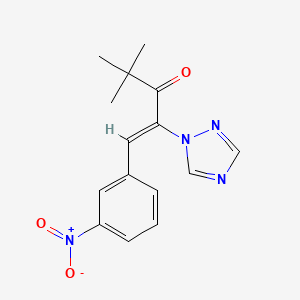

![molecular formula C16H8ClF3N4S B1678725 8-クロロ-4-フェニルスルファニル-1-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]キノキサリン](/img/structure/B1678725.png)

8-クロロ-4-フェニルスルファニル-1-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]キノキサリン

概要

説明

R-7050は、腫瘍壊死因子アルファアンタゴニストIIIとしても知られており、細胞透過性トリアゾロキノキサリン化合物です。これは、炎症および免疫応答において重要な役割を果たす腫瘍壊死因子アルファ受容体の選択的アンタゴニストです。 この化合物は、さまざまな炎症性疾患や状態における潜在的な治療用途のために大きな注目を集めています .

科学的研究の応用

R-7050 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the Tumor Necrosis Factor-alpha signaling pathway and its inhibition.

Biology: R-7050 is employed in cell-based assays to investigate its effects on cellular processes such as apoptosis, proliferation, and inflammation.

Medicine: The compound is being explored for its potential therapeutic applications in treating inflammatory diseases, neurodegenerative disorders, and cancer.

Industry: R-7050 is used in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .

作用機序

R-7050は、腫瘍壊死因子アルファ受容体シグナル伝達経路を選択的に阻害することでその効果を発揮します。腫瘍壊死因子アルファがその受容体に結合するのをブロックし、核因子κBやミトゲン活性化プロテインキナーゼなどの下流シグナル伝達分子の活性化を防ぎます。 この阻害により、炎症性サイトカインや他の炎症性メディエーターの発現が低下します .

類似の化合物との比較

類似の化合物

インフリキシマブ: 腫瘍壊死因子アルファに直接結合するモノクローナル抗体。

エタネルセプト: 腫瘍壊死因子アルファのデコイ受容体として機能する融合タンパク質。

アダリムマブ: 腫瘍壊死因子アルファを標的とする別のモノクローナル抗体.

R-7050の独自性

腫瘍壊死因子アルファに直接結合する生物学的腫瘍壊死因子アルファ阻害剤とは異なり、R-7050は、腫瘍壊死因子受容体と細胞内アダプター分子の会合を選択的に阻害します。 このユニークな作用機序により、R-7050は、腫瘍壊死因子アルファがその受容体に結合することには影響を与えずに、腫瘍壊死因子アルファシグナル伝達経路を調節することができます .

生化学分析

Biochemical Properties

8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a cell-permeable TNF-α receptor antagonist . It blocks the TNF-α-induced binding of TNF-αRI with TNFαR-associated death domain protein and receptor interacting protein 1 . This interaction inhibits the internalization of the TNFα-TNFαR complex .

Cellular Effects

This compound has been found to selectively inhibit TNF-α-induced caspase activation and cell death in ME180 cells . It also exhibits higher potency against TNF-α-induced than IL-1β-induced NF-κB activation in A549 cells .

Molecular Mechanism

The molecular mechanism of action of 8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves blocking the formation of the receptor-adaptor molecules complex and subsequent receptor internalization . This action does not affect the TNF-α ligand-receptor binding .

準備方法

合成経路と反応条件

R-7050は、トリアゾロキノキサリン誘導体を含む一連の化学反応によって合成されます。合成は通常、次の手順を伴います。

トリアゾロキノキサリンコアの形成: この手順では、適切な前駆体の環化によってトリアゾロキノキサリン環系が形成されます。

官能基化: 次に、トリアゾロキノキサリンコアは、その生物学的活性と選択性を高めるためにさまざまな置換基で官能基化されます。

工業生産方法

R-7050の工業生産には、上記の合成経路のスケールアップが含まれます。このプロセスは、大規模生産に最適化されており、高収率と純度が保証されています。 温度、圧力、溶媒系などの反応条件は、常に品質を維持するために慎重に制御されています .

化学反応の分析

反応の種類

R-7050は、次のようなさまざまな化学反応を起こします。

酸化: R-7050は、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: この化合物は、還元されて還元誘導体を生成することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤が、制御された条件下で使用されます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなR-7050誘導体が含まれ、これらは異なる生物学的活性を示す可能性があります .

科学研究への応用

R-7050は、次のような幅広い科学研究への応用があります。

化学: 腫瘍壊死因子アルファシグナル伝達経路とその阻害を研究するためのツール化合物として使用されます。

生物学: R-7050は、アポトーシス、増殖、炎症などの細胞プロセスに対する影響を調べるために、細胞ベースのアッセイで使用されています。

医学: この化合物は、炎症性疾患、神経変性疾患、がんの治療における潜在的な治療用途が検討されています。

類似化合物との比較

Similar Compounds

Infliximab: A monoclonal antibody that directly binds to Tumor Necrosis Factor-alpha.

Etanercept: A fusion protein that acts as a decoy receptor for Tumor Necrosis Factor-alpha.

Adalimumab: Another monoclonal antibody targeting Tumor Necrosis Factor-alpha.

Uniqueness of R-7050

Unlike biologic Tumor Necrosis Factor-alpha inhibitors that directly bind to Tumor Necrosis Factor-alpha, R-7050 selectively inhibits the association of the Tumor Necrosis Factor receptor with intracellular adaptor molecules. This unique mechanism of action allows R-7050 to modulate the Tumor Necrosis Factor-alpha signaling pathway without affecting the binding of Tumor Necrosis Factor-alpha to its receptor .

特性

IUPAC Name |

8-chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClF3N4S/c17-9-6-7-11-12(8-9)24-13(22-23-15(24)16(18,19)20)14(21-11)25-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUMKHOVGVYGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=NC3=C(C=C(C=C3)Cl)N4C2=NN=C4C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClF3N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

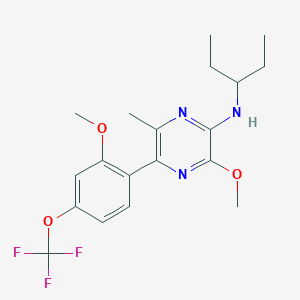

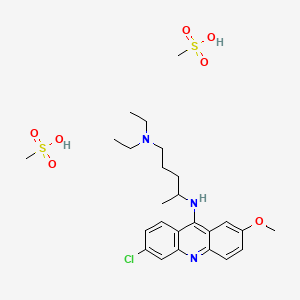

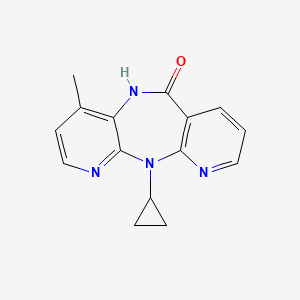

![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)